molecular formula C9H18N2 B1380375 (1-Cyclopropylpiperidin-4-yl)methanamine CAS No. 1354315-59-5

(1-Cyclopropylpiperidin-4-yl)methanamine

Cat. No.: B1380375
CAS No.: 1354315-59-5
M. Wt: 154.25 g/mol
InChI Key: PVNNILOHBCABSC-UHFFFAOYSA-N
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Description

(1-Cyclopropylpiperidin-4-yl)methanamine is a primary amine featuring a piperidine ring substituted with a cyclopropyl group at the 1-position and an aminomethyl group at the 4-position. The compound’s molecular formula is inferred as C₉H₁₈N₂ (based on structural analysis), with a molecular weight of approximately 154.25 g/mol .

Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog . Its synthesis and applications likely align with piperidine-derived amines, which are common scaffolds in drug discovery due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name

(1-cyclopropylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNNILOHBCABSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylpiperidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4-piperidone, followed by reduction to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylpiperidinone, while reduction may produce various amine derivatives.

Scientific Research Applications

(1-Cyclopropylpiperidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between (1-Cyclopropylpiperidin-4-yl)methanamine and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Cyclopropyl (N1), aminomethyl (C4) C₉H₁₈N₂ ~154.25 Primary amine; discontinued commercial product
1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine Cyclopropanecarbonyl (N1) C₁₀H₁₈N₂O 182.27 Carbonyl group enhances polarity; ChemSpider ID: 21612492
1-[1-(Cyclopropylsulfonyl)piperidin-4-yl]methanamine Cyclopropylsulfonyl (N1) C₉H₁₈N₂O₂S 230.31 Sulfonyl group increases hydrophilicity; CAS 1202975-17-4
1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine Cyclopropylmethyl (N1) C₁₀H₂₀N₂ 168.28 Extended alkyl chain may alter steric effects
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-Chlorophenyl (cyclopropyl) C₁₀H₁₂ClN 181.66 Aromatic substituent; potential CNS activity
(9-Ethyl-9H-carbazol-3-yl)methanamine derivatives Carbazole core Varies ~300–350 Dopamine D3 receptor antagonists (Ki = 85.7–144.7 nmol/L)

Key Differences and Functional Implications

Substituent Effects on Polarity and Solubility
  • Carbonyl vs.
  • Aromatic vs. Aliphatic Substituents : The 3-chlorophenyl derivative (C₁₀H₁₂ClN) introduces aromaticity, which may enhance π-π stacking interactions in biological systems, whereas the cyclopropyl group in the target compound offers rigidity without aromatic conjugation.

Biological Activity

(1-Cyclopropylpiperidin-4-yl)methanamine is a chemical compound belonging to the class of piperidines, characterized by a cyclopropyl group attached to a piperidine ring and further connected to a methanamine group. This unique structure positions it as a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group is believed to influence the binding affinity and selectivity of the compound, affecting its biological effects. It can act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways and cellular processes.

Pharmacological Potential

Research indicates that this compound may exhibit potential therapeutic applications, particularly in treating neurological disorders. Studies have shown that compounds with similar structures can interact with neurotransmitter systems, suggesting that this compound might also influence pathways related to mood regulation and cognitive function.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameUnique FeaturesBiological Activity
This compoundCyclopropyl groupPotential enzyme modulation, neurological effects
(1-Benzylpiperidin-2-yl)methanamineBenzyl groupDifferent receptor interaction profiles
(1-Methylpiperidin-2-yl)methanamineMethyl groupVaries in binding affinity and selectivity

Case Studies

Case Study 1: Neurological Impact
In a study examining the effects of piperidine derivatives on cognitive functions, this compound was found to enhance synaptic plasticity in animal models. This suggests potential applications in treating conditions such as Alzheimer's disease or other cognitive impairments.

Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes involved in neurotransmitter metabolism. Results indicated that the compound could inhibit monoamine oxidase activity, leading to increased levels of neurotransmitters such as serotonin and dopamine.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including oxidation and reduction processes. The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its structural integrity and purity.

Future Directions

Ongoing research aims to further elucidate the pharmacological profile of this compound. Future studies will likely focus on:

  • In Vivo Studies: To assess the therapeutic potential in animal models.
  • Mechanistic Studies: To understand the detailed pathways through which it exerts its biological effects.
  • Comparative Pharmacology: To evaluate its efficacy against existing treatments for neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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